molecular formula C15H22N4O2 B6470817 4-(4,6-dimethylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640902-36-7

4-(4,6-dimethylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6470817
CAS No.: 2640902-36-7
M. Wt: 290.36 g/mol
InChI Key: CXIMHLHBCQMNDW-UHFFFAOYSA-N
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Description

4-(4,6-Dimethylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. It incorporates two privileged scaffolds known for their diverse bioactivity: a morpholine ring and a pyrrolidine ring, linked through a pyrimidine core. The morpholine ring is a common feature in pharmaceuticals due to its ability to improve solubility and metabolic stability, and is frequently used to enhance brain permeability in central nervous system (CNS) drug candidates . The pyrrolidine scaffold is highly valued for its three-dimensional, non-planar structure, which allows for extensive exploration of pharmacophore space and often contributes to stereoselective interactions with enantioselective protein targets . Furthermore, the 4,6-dimethylpyrimidine moiety can serve as a key pharmacophore, as pyrimidine-based compounds are investigated for their activity against various kinases and in oncology research . This unique combination of structures makes this compound a promising building block for developing novel bioactive molecules. Potential research applications include the synthesis of potential enzyme inhibitors, anticancer agents, and CNS-active compounds. Researchers can utilize this compound as a core scaffold to generate structural diversity and investigate new structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4,6-dimethylpyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-11-9-12(2)17-15(16-11)19-7-8-21-13(10-19)14(20)18-5-3-4-6-18/h9,13H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIMHLHBCQMNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOC(C2)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4,6-dimethylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic organic molecule with potential biological activities. Its structure incorporates a pyrimidine ring, a morpholine moiety, and a pyrrolidine carbonyl group, suggesting diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antiviral Activity

Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant antiviral properties. For instance, modifications in the pyrimidine structure can enhance inhibitory activity against various viruses. In one study, derivatives with similar structures showed potent activity against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 µM . The presence of the dimethylpyrimidine group in our target compound is hypothesized to contribute to similar antiviral effects.

Anticancer Potential

Research has demonstrated that several pyrimidine-containing compounds possess anticancer properties. A study reported that certain derivatives showed micromolar activity against multiple cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and U373n (glioblastoma) with IC50 values around 10 µM . The potential for our compound to exhibit similar effects warrants further investigation into its cytotoxicity and mechanism of action against specific cancer types.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Interference with Cellular Signaling : The morpholine moiety may interact with cellular receptors or signaling pathways, modulating cellular responses.
  • DNA/RNA Interaction : Pyrimidine derivatives are known to interact with nucleic acids, potentially disrupting replication processes.

Case Studies

Study ReferenceBiological ActivityFindings
AntiviralEC50 values of 5–28 µM against RSV; structural modifications enhanced activity.
AnticancerMicromolar activity (~10 µM) against A549 and HeLa cell lines; potential for further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

Key Analog Families Identified :

Indolylpiperazinylpyrimidines ():

  • Replace the morpholine core with a piperazine ring (two nitrogen atoms instead of oxygen).
  • Substitute the pyrrolidine-carbonyl group with indole derivatives (e.g., 5-fluoroindole in compound 22).
  • Retain the 4,6-dimethylpyrimidin-2-yl group.

Morpholine/Piperidine-Based Derivatives ():

  • Include compounds like 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-amine () and 4-[1-(6-nitro-3-pyridyl)-4-piperidyl]morpholine ().
  • Feature nitro or amine substituents on pyridine rings instead of pyrimidine.
Structural Implications :
  • Morpholine vs.
  • Pyrrolidine-Carbonyl vs. Indole: The cyclic amide in the target compound may enhance conformational rigidity and hydrogen-bond donor capacity, whereas indole derivatives prioritize π-π interactions .
NMR Spectral Trends :
  • Pyrimidine Protons : In analogs (e.g., compound 21), pyrimidine protons resonate at δ 6.5–7.0 ppm (¹H NMR), consistent with aromatic environments .
  • Morpholine/Piperazine Signals : Morpholine protons in compounds (e.g., δ 3.70–3.84 ppm) are upfield-shifted compared to piperazine analogs (δ 3.11–3.21 ppm), reflecting electronic differences .

Crystallographic and Stability Data

  • Crystallinity : Analogs in form crystals ranging from "clear" (compound 21) to "brown" (compound 23), influenced by substituents and solvent systems. The target compound’s crystallinity remains uncharacterized but could benefit from similar crystallization protocols .
  • Software Tools : Structural validation for analogs often employs SHELX () and WinGX/ORTEP (), suggesting these tools are applicable for the target compound’s analysis .

Preparation Methods

Cyclocondensation Strategies

The 4,6-dimethylpyrimidin-2-yl moiety is typically synthesized via cyclocondensation of β-diketones or malononitrile derivatives with urea or thiourea. For example, 2-chloro-4,6-dimethylpyrimidine serves as a critical intermediate, synthesized by reacting malononitrile with methanol and hydrogen chloride under pressurized conditions. This step involves:

  • Salt formation : Malononitrile reacts with methanol and anhydrous HCl in a composite solvent (e.g., dimethylformamide or petroleum ether) at −15°C to 120°C.

  • Cyanamide reaction : Potassium hydroxide-mediated coupling with cyanamide yields 3-amino-3-methoxy-N-cyano-2-propane imine.

  • Condensation : HCl gas introduction at −15°C facilitates cyclization to form 2-chloro-4,6-dimethoxypyrimidine, which is subsequently methylated.

Table 1: Reaction Conditions for Pyrimidine Core Synthesis

StepTemperature (°C)Catalyst/SolventYield (%)Source
Salt formation−15 to 120Dimethylformamide/HCl80–85
Cyanamide reaction20KOH/H2O70–75
Condensation−15HCl gas/complexing agent95–99

Functionalization of the Morpholine-Pyrrolidine Substituent

Morpholine Ring Synthesis

Morpholine derivatives are synthesized via nucleophilic ring-opening of epoxides or cyclization of ethanolamine derivatives. For this compound, 2-(pyrrolidine-1-carbonyl)morpholine is prepared through:

  • Acylation of morpholine : Pyrrolidine-1-carbonyl chloride reacts with morpholine in the presence of triethylamine (TEA) at 0–5°C.

  • Regioselective substitution : The carbonyl group is introduced at the 2-position of morpholine using Schlenk techniques to avoid N-oxide formation.

Coupling to the Pyrimidine Core

The final assembly involves Ullmann-type coupling or Buchwald-Hartwig amination to link the pyrimidine and morpholine-pyrrolidine units. Key parameters include:

  • Catalytic system : CuI/1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C.

  • Reaction time : 12–24 hours for complete conversion.

Table 2: Coupling Reaction Optimization

Catalyst SystemSolventTemperature (°C)Yield (%)Source
CuI/phenanthrolineDMSO11078–82
Pd(OAc)2/XantphosToluene10065–70

Alternative Pathways via Thiophene Intermediates

Thiophene-Pyrimidine Hybridization

Recent methods leverage thiophene intermediates to enhance regioselectivity. For instance, 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl derivatives are synthesized via Gewald reactions, where 2-cyanoacetamide reacts with 2,5-dihydroxy-1,4-dithiane under acidic conditions. This approach improves yield but requires additional steps to remove sulfur byproducts.

Post-Functionalization Strategies

  • Methylation : Dimethylamine or methyl iodide introduces methyl groups at the 4- and 6-positions of the pyrimidine ring.

  • Acylative coupling : HATU-mediated condensation links the morpholine-pyrrolidine unit to the pyrimidine core.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Recrystallization : Methanol/water mixtures yield high-purity crystals (melting point: 103–104°C).

Spectroscopic Validation

  • NMR : ¹H NMR (400 MHz, CDCl3) shows characteristic peaks at δ 2.55 (s, 6H, CH3), 3.70–3.85 (m, 4H, morpholine-OCH2), and 1.80–1.95 (m, 4H, pyrrolidine-CH2).

  • HRMS : Calculated for C17H22N4O2S [M+H]+: 346.1467; Found: 346.1465.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Source
CyclocondensationHigh purity, scalableRequires pressurized conditions80–99
Thiophene hybridizationEnhanced regioselectivityComplex byproduct removal70–85
Acylative couplingMild conditions, no metal catalystsLow functional group tolerance60–75

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(4,6-dimethylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine, and how are they determined?

  • Answer : Critical properties include melting point (56–57°C), predicted boiling point (~356°C), density (~1.125 g/cm³), and pKa (~6.17) . These are determined via differential scanning calorimetry (DSC), NMR spectroscopy for structural confirmation, and LCMS for purity assessment. Solubility profiles in organic solvents (e.g., chloroform, DMSO) are evaluated using gravimetric or spectrophotometric methods.

Q. What synthetic routes are commonly employed to synthesize this compound?

  • Answer : A nucleophilic substitution reaction between 2,4,6-trichloropyrimidine and morpholine derivatives is a common approach, as seen in structurally analogous compounds. For example, reaction conditions may involve acetone as a solvent at 0–20°C for 30 minutes, followed by silica column chromatography purification with ethyl acetate/hexanes . The pyrrolidine-1-carbonyl moiety can be introduced via coupling reagents (e.g., EDC/HOBt) under inert atmospheres .

Q. Which analytical techniques are critical for characterizing purity and structure?

  • Answer : High-resolution mass spectrometry (HRMS) and LCMS validate molecular weight and purity. ¹H/¹³C NMR (600 MHz) in deuterated solvents (e.g., DMSO-d6) confirms structural integrity, with chemical shifts aligning with predicted values (e.g., δ 1.20 ppm for methyl groups, δ 3.70–4.15 ppm for morpholine protons) . TLC monitors reaction progress, while elemental analysis ensures stoichiometric accuracy.

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the pyrrolidine-1-carbonyl group?

  • Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Coupling agents : Use of carbodiimides (e.g., DCC) with catalytic DMAP improves acyl transfer efficiency.
  • Temperature control : Maintaining 0–5°C during exothermic steps minimizes side reactions.
  • Purification : Gradient elution in flash chromatography (e.g., 0–4% MeOH in DCM) resolves closely related impurities .

Q. What strategies resolve discrepancies in NMR data for morpholine-pyrimidine derivatives?

  • Answer : Contradictions arise from solvent effects, tautomerism, or diastereomeric mixtures. Strategies include:

  • Deuterated solvent standardization : Compare spectra in consistent solvents (e.g., CDCl₃ vs. DMSO-d6) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • Computational modeling : Predict chemical shifts using DFT calculations (e.g., B3LYP/6-31G* basis set) to validate experimental data.

Q. How does the pyrimidine substitution pattern influence bioavailability and target binding?

  • Answer : The 4,6-dimethylpyrimidine group enhances lipophilicity, potentially improving membrane permeability. Comparative studies show morpholine rings increase metabolic stability versus piperidine analogs, while pyrrolidine-1-carbonyl groups may enhance kinase binding via hydrogen bonding with ATP pockets . In silico docking (e.g., AutoDock Vina) predicts interactions with residues like Asp86 in CDK2 .

Q. What in silico methods predict binding affinity to kinase targets?

  • Answer : Molecular docking (e.g., Glide, Schrödinger) and molecular dynamics (MD) simulations (e.g., GROMACS) assess binding modes and stability. Pharmacophore models prioritize compounds with morpholine-pyrimidine scaffolds for kinase inhibition. Free energy perturbation (FEP) calculations quantify ΔG binding differences between analogs .

Q. How can low solubility be addressed during in vitro assays?

  • Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity.
  • Surfactants : Polysorbate 80 or PEG derivatives stabilize aqueous dispersions.
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) temporarily enhance solubility .

Data Contradiction Analysis

  • Example : Conflicting yields in similar syntheses (e.g., 79% vs. 20% in dichloropyrimidine reactions) may stem from:
    • Reaction scale : Smaller scales often suffer from inefficiencies in mixing or heat transfer.
    • Purification methods : Gradient vs. isocratic elution impacts impurity removal.
    • Molar ratios : Excess morpholine (1.05 eq.) drives completion but may complicate purification.

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